Phenol, 4-nonyl-, zinc salt
Description
Structure
3D Structure of Parent
Properties
CAS No. |
74230-03-8 |
|---|---|
Molecular Formula |
C30H46O2Zn |
Molecular Weight |
504.1 g/mol |
IUPAC Name |
zinc;4-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14;/h2*10-13,16H,2-9H2,1H3;/q;;+2/p-2 |
InChI Key |
UQYXBOKTDPWSCS-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCCC1=CC=C(C=C1)[O-].[Zn+2] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Phenol, 4 Nonyl , Zinc Salt
Chemical Synthesis Pathways and Reaction Mechanisms
The primary synthesis of Phenol (B47542), 4-nonyl-, zinc salt involves the reaction of 4-nonylphenol (B119669) with a suitable zinc source. A prevalent laboratory-scale method is the reaction between 4-nonylphenol and a zinc salt, such as zinc acetate, in an organic solvent like toluene (B28343). This reaction is typically conducted under reflux conditions to drive the reaction to completion. The fundamental mechanism involves the deprotonation of the phenolic hydroxyl group by a basic entity, followed by coordination of the resulting phenoxide ion to the zinc center.
Another approach involves the direct reaction of 4-nonylphenol with zinc oxide or zinc carbonate. This method is often employed in industrial settings and requires elevated temperatures to proceed effectively. The reaction can be represented as follows:
2 C₁₅H₂₄O + ZnO → Zn(C₁₅H₂₃O)₂ + H₂O
In this reaction, two molecules of 4-nonylphenol react with one molecule of zinc oxide to produce one molecule of zinc bis(4-nonylphenolate) and one molecule of water.
The choice of reactants and reaction conditions can influence the purity and yield of the final product. For instance, the use of a base, such as sodium hydroxide (B78521) or potassium hydroxide, can catalyze the reaction between 4-nonylphenol and a zinc salt.
Industrial-Scale Synthesis Considerations and Optimization Strategies
On an industrial scale, the production of Phenol, 4-nonyl-, zinc salt necessitates a focus on efficiency, cost-effectiveness, and process control. While batch reactors are common, the use of continuous flow reactors is an optimization strategy that allows for superior control over reaction parameters, leading to higher and more consistent yields.
Key considerations for industrial synthesis include:
Solvent Selection: Solvents like toluene and xylene are frequently used to facilitate the reaction and aid in the removal of water, a byproduct of the reaction between 4-nonylphenol and zinc oxide.
Catalyst Use: The addition of a basic catalyst can accelerate the reaction rate, reducing the required reaction time and temperature, thereby lowering energy consumption.
Process Monitoring: Continuous monitoring of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maintaining optimal conditions and ensuring product quality.
Purification: After the reaction, the product may need to be purified to remove unreacted starting materials, byproducts, and the catalyst. This can be achieved through techniques like filtration and washing.
Optimization strategies often focus on minimizing waste, reducing energy input, and maximizing throughput. The development of solvent-free or high-solids reaction systems is an area of ongoing research to make the process more environmentally friendly and economical.
Derivatization and Functionalization Approaches for this compound
While "this compound" is primarily used in its synthesized form, its structure allows for potential derivatization and functionalization, although this is not a common industrial practice for its primary applications. The reactivity of the compound is largely centered on the zinc-phenoxide bond and the aromatic ring of the nonylphenol ligand.
Reactions involving the Zinc-Phenoxide Bond:
Hydrolysis: Under acidic conditions, the compound can undergo hydrolysis, which breaks the zinc-phenoxide bond to release 4-nonylphenol and zinc ions.
Ligand Exchange: The nonylphenolate ligands can be displaced by other ligands in a ligand exchange reaction. This can occur in the presence of other metal ions, such as copper (II) or iron (III), leading to the formation of the corresponding metal nonylphenolates.
Reactions involving the Aromatic Ring:
The phenolic rings of the nonylphenolate ligands can theoretically undergo electrophilic substitution reactions. However, the coordination to the zinc center may influence the reactivity and regioselectivity of such reactions.
Functionalization for Advanced Applications:
Drawing parallels from the functionalization of zinc oxide surfaces, which often involves the attachment of molecules through their functional groups, one could envision similar strategies for modifying the properties of zinc bis(4-nonylphenolate). For instance, techniques used to functionalize zinc oxide nanowires with silanes or carboxylic acids could theoretically be adapted. mdpi.comnih.gov Such modifications could introduce new functionalities, potentially expanding the applications of the core molecule into areas like sensing or catalysis. However, it is important to note that extensive research in the specific derivatization of "this compound" for these purposes is not widely documented.
The table below summarizes the key chemical transformations:
| Reaction Type | Reactants | Products | Conditions |
| Hydrolysis | This compound; Acid | 4-Nonylphenol; Zinc ions | Acidic |
| Ligand Exchange | This compound; Metal ions (e.g., Cu²⁺, Fe³⁺) | Metal nonylphenolate; Zinc ions | Varies |
Advanced Analytical Characterization Techniques for Phenol, 4 Nonyl , Zinc Salt in Environmental and Material Matrices
Spectroscopic Methodologies for Structural Elucidation and Quantitative Analysis
Spectroscopic techniques are fundamental for both identifying the structure of "Phenol, 4-nonyl-, zinc salt" and determining its concentration.
Mass Spectrometry (MS) , particularly when coupled with gas chromatography (GC-MS), is a powerful tool for analyzing the 4-nonylphenol (B119669) portion of the molecule. oup.comnih.govnih.gov Electron ionization (EI) is a common technique used in GC-MS, where the molecule is fragmented into characteristic ions. nih.gov For 4-nonylphenol isomers, key fragment ions are observed at mass-to-charge ratios (m/z) of 107, 121, 135, 149, and 163, which are indicative of the phenolic structure with different fragments of the nonyl chain. acs.org High-resolution mass spectrometry can provide more precise mass measurements, aiding in the differentiation of isomers. oup.com Furthermore, tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific fragmentation transitions, which is especially useful in complex matrices. shimadzu.com
Nuclear Magnetic Resonance (NMR) Spectroscopy is invaluable for detailed structural elucidation. While direct analysis of "this compound" can be challenging due to its potential insolubility, derivatization to more soluble forms can facilitate analysis. nih.gov ¹H NMR and ¹³C NMR can provide detailed information about the structure of the nonyl chain and the substitution pattern on the phenol (B47542) ring. nih.govnih.gov For instance, solid-state ¹³C NMR has been used to distinguish different binding modes of carboxylate groups in zinc complexes, a technique that could be adapted to study the coordination of the phenolate (B1203915) to the zinc ion. acs.org Additionally, ⁶⁷Zn NMR, although a low-sensitivity technique, can be employed to study the coordination environment of the zinc atom in the complex. huji.ac.il
Fourier Transform Infrared (FTIR) Spectroscopy can be used to confirm the presence of the phenolic functional group. oup.com The infrared spectrum of "this compound" would be expected to show characteristic absorption bands for the aromatic ring and the C-O bond of the phenolate. Changes in the vibrational frequencies of the phenol group upon coordination to the zinc ion can provide evidence of salt formation.
UV-Visible Spectroscopy can also be employed for quantitative analysis, particularly after chromatographic separation. mtc-usa.com The phenolic chromophore exhibits characteristic UV absorbance, which can be used for detection and quantification. researchgate.net
Table 1: Key Spectroscopic Data for the Analysis of 4-Nonylphenol and Related Compounds
| Technique | Key Parameters/Observations | Application |
|---|---|---|
| GC-MS (EI) | Characteristic fragment ions at m/z 107, 121, 135, 149, 163. acs.org | Isomer identification and quantification. |
| ¹³C NMR | Chemical shifts indicative of carboxylate binding modes (chelating, bidentate, monodentate). acs.org | Structural elucidation of zinc coordination. |
| ⁶⁷Zn NMR | Wide chemical shift range, sensitive to the coordination environment of zinc. huji.ac.il | Probing the zinc center. |
| FTIR | Characteristic bands for phenolic O-H (or O-Zn) and aromatic C-H and C=C stretching. oup.com | Functional group confirmation. |
| UV-Visible | UV absorbance maximum around 277 nm for the phenolic chromophore. mtc-usa.com | Quantitative detection after separation. |
Chromatographic Separation Techniques and Complementary Detector Technologies
Due to the isomeric complexity of the 4-nonylphenol moiety, chromatographic separation is an essential step prior to detection and quantification. wikipedia.org
Gas Chromatography (GC) is a widely used technique for the separation of volatile and semi-volatile compounds like 4-nonylphenol. gcms.cz High-resolution capillary columns are necessary to achieve the separation of the numerous isomers. oup.com The choice of the stationary phase is critical; for example, a DB-35ms phase has been shown to provide good separation of nonylphenol isomers. gcms.cz For detection, Mass Spectrometry (MS) is the most common and powerful detector, providing both qualitative and quantitative information. nih.govshimadzu.comdphen1.com Flame Ionization Detection (FID) can also be used for quantitative analysis. oup.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with MS offers enhanced separation power for resolving the complex mixture of isomers. acs.org
High-Performance Liquid Chromatography (HPLC) is another versatile separation technique suitable for the analysis of nonylphenol and its derivatives. mtc-usa.comnih.gov Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. nih.gov Normal-phase HPLC can also be effective for isomer separation. mtc-usa.com For detection, fluorescence and mass spectrometry are highly sensitive and selective. nih.goveag.com HPLC coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is particularly well-suited for the analysis of less volatile derivatives and can provide molecular weight information. nih.gov
Table 2: Comparison of Chromatographic Techniques for 4-Nonylphenol Analysis
| Technique | Typical Column | Common Detectors | Strengths and Limitations |
|---|---|---|---|
| Gas Chromatography (GC) | High-resolution capillary columns (e.g., DB-5ms, DB-35ms). gcms.cz | Mass Spectrometry (MS), Flame Ionization Detector (FID). oup.comdphen1.com | Strengths: High resolution for isomer separation. Limitations: Requires derivatization for less volatile compounds; thermal degradation of some analytes is possible. |
| High-Performance Liquid Chromatography (HPLC) | Reversed-phase (e.g., C18), Normal-phase (e.g., Silica-C™). mtc-usa.comnih.gov | Fluorescence Detector (FLD), Mass Spectrometry (MS), UV-Visible. mtc-usa.comnih.goveag.com | Strengths: Suitable for a wide range of polarities and molecular weights; less risk of thermal degradation. Limitations: Resolution of all isomers can be challenging. |
| Comprehensive 2D GC (GC×GC) | e.g., DB-5 (1st dimension), DB-WAX (2nd dimension). acs.org | Mass Spectrometry (MS). acs.org | Strengths: Superior separation power for highly complex isomer mixtures. Limitations: More complex instrumentation and data analysis. |
Methodologies for Sample Preparation and Matrix Effects Mitigation in Complex Environmental Samples
Effective sample preparation is crucial for the accurate analysis of "this compound" in complex matrices such as water, soil, sediment, and biological tissues. The primary goals of sample preparation are to extract the analyte from the matrix, concentrate it, and remove interfering substances.
Solid-Phase Extraction (SPE) is a widely used technique for the extraction and pre-concentration of nonylphenol from aqueous samples. dphen1.comnih.gov Various sorbents can be used, with C18 and polystyrene-divinylbenzene copolymers being common choices. dphen1.comnih.gov The selection of the appropriate elution solvent is critical for achieving high recovery. aip.org For solid samples like soil and sediment, an initial extraction step using techniques such as ultrasonic-assisted extraction or microwave-assisted extraction is often necessary before SPE cleanup. nih.govthermofisher.com
Liquid-Liquid Extraction (LLE) is another common method for extracting nonylphenol from aqueous samples, often using a non-polar solvent. publications.gc.ca However, SPE is generally preferred due to its lower solvent consumption and potential for automation.
Matrix effects , where components of the sample matrix interfere with the analyte signal, can be a significant issue, especially in mass spectrometry-based methods. nih.gov These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. To mitigate matrix effects, several strategies can be employed:
Thorough sample cleanup: Using techniques like SPE to remove interfering compounds.
Use of isotopically labeled internal standards: These standards have similar chemical and physical properties to the analyte and can compensate for matrix effects. nih.gov
Matrix-matched calibration: Preparing calibration standards in a sample matrix that is similar to the unknown samples.
Validation Protocols and Quality Assurance in Quantitative Analytical Research
Method validation is essential to ensure that an analytical method is reliable and suitable for its intended purpose. demarcheiso17025.com For the quantitative analysis of "this compound," a comprehensive validation protocol should be followed, typically including the following parameters: peerj.com
Linearity and Range: Demonstrating a linear relationship between the analytical signal and the concentration of the analyte over a specified range. peerj.com
Accuracy: The closeness of the measured value to the true value, often assessed by analyzing certified reference materials or spiked samples. peerj.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same laboratory, same analyst, same equipment) and intermediate precision (within-laboratory variations). peerj.com
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. peerj.com
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. peerj.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. peerj.com
Quality Assurance (QA) measures should be implemented throughout the analytical process to ensure the reliability of the results. This includes the use of quality control samples (blanks, spikes, and duplicates), participation in proficiency testing schemes, and maintaining proper documentation of all analytical procedures.
Table 3: Typical Validation Parameters for the Analysis of 4-Nonylphenol in Water
| Parameter | Typical Acceptance Criteria | Reference |
|---|---|---|
| Linearity (R²) | > 0.99 | peerj.com |
| Accuracy (% Recovery) | 80 - 115% | peerj.com |
| Precision (RSD) | < 15% | peerj.com |
| LOD | Analyte- and matrix-dependent (e.g., ng/L range in water) | peerj.com |
| LOQ | Analyte- and matrix-dependent (e.g., ng/L to µg/L range in water) | peerj.com |
Environmental Occurrence, Distribution, and Mechanistic Fate of Phenol, 4 Nonyl , Zinc Salt
Environmental Pathways and Sources of Emission
The presence of 4-nonylphenol (B119669) in the environment is a direct result of human activity. nih.gov It is not known to be produced naturally, with the exception of one organism, the velvet worm, which produces it as a component of its defensive slime. wikipedia.org
Phenol (B47542), 4-nonyl-, zinc salt, as with other metal salts of nonylphenol, is utilized in industrial applications where its release into the environment can occur. Nonylphenols are used in the manufacturing of antioxidants, additives for lubricating oil, emulsifiers, and solubilizers. wikipedia.org Specifically, metal salts of nonylphenol, such as barium and calcium salts, are used as heat stabilizers for polyvinyl chloride (PVC), suggesting a similar application for the zinc salt. wikipedia.org The compound can also be a component in epoxy formulations. wikipedia.org
Emissions can occur during the manufacturing, processing, and disposal of products containing these additives. The primary route of entry into the environment is through industrial wastewater streams. For instance, 4-nonylphenol has been detected in runoff from airports due to its presence in aircraft deicing and anti-icing fluids. epa.gov Industrial effluents from a variety of sources, including textile facilities and shipyards, have also been identified as sources of nonylphenol contamination. oup.com
The most significant source of 4-nonylphenol (4-NP) in the environment is not from its direct use, but from the environmental degradation of a class of non-ionic surfactants called nonylphenol ethoxylates (NPEOs). wikipedia.orgrupahealth.com NPEOs have been widely used for decades in numerous products, including laundry and dish detergents, paints, pesticides, personal care products, and plastics. wikipedia.orgnih.gov
When products containing NPEOs are used and disposed of, they enter municipal and industrial wastewater streams. wikipedia.org During wastewater treatment, microorganisms biodegrade the long, hydrophilic ethoxylate chain of the NPEO molecule. wikipedia.orgnih.gov This process results in the formation of shorter-chain NPEOs and, ultimately, 4-nonylphenol, which is more persistent and lipophilic than its parent compounds. nih.gov Because this transformation occurs extensively in sewage treatment plants, their effluents and the resulting sewage sludge are major pathways for the introduction of 4-NP into the environment. wikipedia.orgepa.gov
Environmental Partitioning Dynamics and Compartmentalization
Once released into the environment, 4-nonylphenol partitions between different environmental compartments based on its physicochemical properties. As a hydrophobic and lipophilic compound, it has low water solubility and a high octanol-water partition coefficient (log Kₒw), leading to its accumulation in solids and organic matter. wikipedia.orgnih.gov
In aquatic systems, 4-NP is found in both the water column and in sediments, though its concentration is typically orders of magnitude higher in sediments. epa.gov Effluents from wastewater treatment plants are a primary source of 4-NP in rivers. oup.com
Concentrations in surface waters can vary widely, from tens of nanograms per liter to several micrograms per liter. nih.gov Studies have reported concentrations in river waters up to 4.1 μg/L. wikipedia.orgnih.gov Due to its tendency to adsorb to particulate matter, 4-NP settles out of the water column and accumulates in the underlying sediments. epa.gov This makes sediments a significant sink and long-term reservoir for the compound. wikipedia.org The half-life of nonylphenol in sediment has been estimated to be more than 60 years. wikipedia.org
| Location | Matrix | Concentration Range | Reference |
|---|---|---|---|
| Various U.S. Rivers | Surface Water | 0.20 - 0.64 µg/L | epa.gov |
| Great Lakes, USA/Canada | Surface Water | 0.01 - 0.92 µg/L | epa.gov |
| Amur Bay, Japan/East Sea | Sea Water | Up to 1.24 µg/L | researchgate.net |
| Various U.S. Rivers | Sediment | 10 - 2,960 µg/kg | epa.gov |
| Great Lakes, USA/Canada | Sediment | 170 - 72,000 µg/kg (0.17 to 72 µg/g) | epa.gov |
| Riverine Sediments near U.S. STPs | Sediment | Up to 12,400 µg/kg | oup.com |
| Site of a former U.S. STP (20 years prior) | Sediment | 54,000 µg/kg | oup.com |
Terrestrial systems become contaminated with 4-NP primarily through the application of sewage sludge, also known as biosolids, as an agricultural fertilizer. nih.govwikipedia.org During wastewater treatment, the hydrophobic 4-NP partitions strongly into the solid phase, leading to high concentrations in the resulting sludge. nih.govnih.gov
Concentrations of 4-NP in sewage sludge can range from a few milligrams to several thousand milligrams per kilogram of dry weight. nih.gov Anaerobically treated sludge, in particular, has been found to contain exceptionally high concentrations, as these conditions can favor the formation of 4-NP from its precursors. nih.gov When this sludge is applied to land, the 4-NP is introduced into the soil environment. nih.gov The mobility of nonylphenol in soil is generally low due to its strong adsorption to organic matter. wikipedia.org Its persistence in soil is dependent on environmental conditions, particularly the availability of oxygen, with biodegradation being a key removal process. wikipedia.orgnih.gov One study reported a half-life for 4-NP in a biosolids-amended soil system ranging from 16 to 23 days. researchgate.net
| Matrix | Concentration Range | Reference |
|---|---|---|
| Sewage Sludge (General) | 100 - 500 mg/kg | researchgate.net |
| Sewage Sludge (General) | A few mg/kg up to several thousand mg/kg | nih.gov |
| Sewage Sludge (Turkey) | Max of 20.9 mg/kg (sum of NP, NP1EO, NP2EO) | researchgate.net |
| Biosolids-Amended Soil | Detected at µg/kg levels | nih.gov |
While less studied than its fate in aquatic and terrestrial systems, 4-nonylphenol can be transported through the atmosphere. As a semi-volatile organic compound, it can vaporize from polluted surface waters or during the aeration processes at wastewater treatment plants. nih.gov Although it is not considered persistent in the air and can be rapidly degraded by hydroxyl radicals, it is capable of long-range transport. wikipedia.orgnih.gov
This transport is facilitated by the adsorption of 4-NP onto atmospheric particulates. nih.gov These contaminated particles can then be carried by wind currents over significant distances. copernicus.org The subsequent removal from the atmosphere via wet (rain, snow) or dry deposition can introduce 4-NP to remote ecosystems far from the original emission sources. nih.govresearchgate.net Studies have shown that atmospheric concentrations of 4-NP tend to decline from terrestrial sources toward the open sea, indicating that the atmosphere serves as a significant transport pathway. nih.gov
Degradation and Transformation Mechanisms in Environmental Systems
The environmental degradation of 4-nonylphenol occurs through both abiotic and biotic pathways. These processes determine the compound's concentration and persistence in various environmental compartments.
Abiotic degradation involves non-biological processes, primarily photolysis and hydrolysis.
Photolytic Degradation : 4-nonylphenol can be degraded by photochemical processes. epa.gov In the presence of sunlight, particularly in surface waters, NP undergoes photolysis. epa.govnih.gov The half-life for this process near the water surface in bright summer sun has been estimated at 10-15 hours. epa.gov The degradation can be enhanced by the presence of hydroxyl radical promoters like hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺), in what is known as a photo-Fenton process. nih.govresearchgate.net Studies have shown that the efficiency of photolysis is dependent on factors such as pH, with higher pH values increasing the degradation rate. nih.gov
Hydrolytic Processes : The initial zinc salt is susceptible to hydrolysis, dissociating into 4-nonylphenol and zinc ions in aqueous environments. However, the resulting 4-nonylphenol molecule itself is resistant to further hydrolytic degradation. nih.gov Its breakdown in aquatic systems is therefore dominated by other mechanisms like photolysis and biodegradation.
Biodegradation is a primary mechanism for the removal of 4-nonylphenol from the environment, occurring under both aerobic and anaerobic conditions. nih.govmdpi.com
Wastewater Treatment Plants (WWTPs) : In WWTPs, biodegradation is the main pathway for NP removal. nih.gov A wide array of microorganisms can degrade NP, with removal rates reported to be between 73% and 92%. nih.gov The process is influenced by several factors; for instance, the presence of heavy metals like zinc can inhibit NP degradation. nih.govnih.gov Most NP tends to adsorb to sewage sludge, where its fate depends on the subsequent treatment conditions. nih.gov
Natural Environments :
Aerobic Degradation : In aerobic environments such as surface waters and the upper layers of soil and sediment, microbial degradation of NP is significant. nih.govnih.gov Complete mineralization to CO₂ has been observed in stream sediments under oxic conditions. usgs.gov The degradation rate is influenced by temperature and pH, with an optimal pH of 7.0. nih.govresearchgate.net The presence of plants can enhance degradation in soil, a process known as rhizodegradation. researchgate.net Numerous bacterial species, including those from the genera Sphingomonas, Pseudomonas, and Bacillus, are known to degrade NP. nih.gov Fungi, such as Penicillium chrysogenum, have also been shown to biodegrade NP precursors.
Anaerobic Degradation : Under anaerobic conditions, which are common in deeper sediments and some sludge digesters, the biodegradation of NP is considerably slower. nih.govnih.gov Degradation has been observed under sulfate-reducing, methanogenic, and nitrate-reducing conditions, with the highest rates typically found under sulfate-reducing conditions. nih.govresearchgate.netdocumentsdelivered.com However, some studies note that branched NP isomers are resistant to anaerobic degradation, and complete mineralization does not always occur, potentially leading to its persistence in these environments. nih.govnih.govnih.gov
The degradation of 4-nonylphenol leads to the formation of various intermediate metabolites and transformation products. The specific products formed depend on the degradation pathway.
Aerobic Pathways : Under aerobic conditions, biodegradation of NP precursors like nonylphenol polyethoxylates (NPEOs) can yield short-chain nonylphenoxy carboxylic acids (NPECs), such as nonylphenoxy acetic acid (NP1EC). researchgate.netnih.gov Further degradation can involve the oxidative attack on the nonyl side chain, leading to the formation of hydroxylated compounds and related carboxylic acids. researchgate.net In some cases, the formation of nitro-nonylphenol metabolites has been observed in sediments. nih.gov
Anaerobic Pathways : Anaerobic degradation of NPEOs primarily proceeds through the shortening of the ethoxylate chain, leading to the accumulation of short-chain NPEOs and, ultimately, 4-nonylphenol itself. researchgate.netnih.gov
Metabolism in Organisms : In aquatic organisms like fish, 4-nonylphenol is metabolized in the liver. epa.gov The primary metabolites are conjugates, such as glucuronic acid and sulfate (B86663) conjugates, which are then excreted. epa.govresearchgate.netwikipedia.org Hydroxylation of the phenyl ring or the alkyl side chain can also occur before conjugation. researchgate.net It is important to note that some transformation products can be more toxic than the parent 4-nonylphenol compound. researchgate.net
A summary of key transformation products is presented in the table below.
| Pathway | Metabolite/Transformation Product | Reference |
|---|---|---|
| Aerobic Biodegradation | Short-chain nonylphenoxy carboxylic acids (NPECs) | researchgate.netnih.gov |
| Aerobic Biodegradation | Hydroxylated nonylphenols | researchgate.net |
| Aerobic Biodegradation | Nitro-nonylphenol | nih.gov |
| Metabolism (Fish) | Glucuronic acid conjugates of 4-nonylphenol | epa.govresearchgate.net |
| Metabolism (Fish) | Sulfate conjugates of 4-nonylphenol | wikipedia.org |
Environmental Persistence Evaluation and Half-Life Determination in Various Media
The environmental persistence of a chemical is often described by its half-life (t½ or DT50), which is the time it takes for 50% of the initial amount to degrade or dissipate. The persistence of 4-nonylphenol varies significantly across different environmental media and conditions. nih.gov
Water : In the water column, 4-nonylphenol is relatively non-persistent, with a reported dissipation half-life of around 1.2 days. oup.com Photodegradation is a rapid removal process in sunlit surface waters, with a half-life of 10-15 hours. epa.gov
Soil and Sediment : NP is significantly more persistent in soil and sediment, where it tends to accumulate due to its hydrophobic nature. nih.govwikipedia.orgnbinno.com
In biosolids-amended soil, half-lives have been reported to range from 12 to 25 days. researchgate.netnih.govwashington.edu
In sediments, persistence is highly variable. Aerobic degradation half-lives in sewage sludge and sediments can range from as short as 1.1 days to as long as 99.0 days. nih.gov Under anaerobic conditions, half-lives are generally longer, ranging from 23.9 to 69.3 days. nih.govresearchgate.net Some estimates suggest the half-life of NP in anaerobic sediment could be more than 60 years. wikipedia.orgmdpi.com
Biota : Once bioaccumulated, the half-life of 4-nonylphenol in organisms like rainbow trout is relatively short, with excretion half-lives reported to be between 24 to 48 hours. epa.gov
The following table summarizes the reported half-lives of 4-nonylphenol in various environmental compartments.
| Environmental Medium | Condition | Half-Life (t½ or DT50) | Reference |
|---|---|---|---|
| Surface Water (Photolysis) | Bright Sunlight | 10–15 hours | epa.gov |
| Water Column (Overall Dissipation) | Littoral Ecosystem | ≤1.2 days | oup.com |
| Sewage Sludge / Sediment | Aerobic | 1.1–99.0 days | nih.gov |
| Sewage Sludge | Anaerobic | 23.9 days | researchgate.net |
| Petrochemical Sludge | Anaerobic | 36.5 days | researchgate.net |
| Biosolids-Amended Soil | - | 12–25 days | researchgate.netnih.gov |
| Sediment | Anaerobic | >60 years (estimated) | wikipedia.org |
| Macrophytes | - | 8–13 days | oup.com |
| Rainbow Trout (Excretion) | - | 24–48 hours | epa.gov |
Environmental Interactions and Biogeochemical Cycling of Phenol, 4 Nonyl , Zinc Salt
Bioaccumulation and Bioconcentration Processes in Aquatic and Terrestrial Biota
Bioaccumulation refers to the gradual accumulation of substances in an organism, while bioconcentration is the specific accumulation of a chemical from water. For Phenol (B47542), 4-nonyl-, zinc salt, these processes are driven by the properties of both 4-nonylphenol (B119669) and zinc.
4-Nonylphenol (4-NP):
4-NP is a lipophilic (fat-soluble) and persistent organic pollutant. nih.gov Its high hydrophobicity and resistance to degradation cause it to accumulate in the fatty tissues of living organisms. nih.govrupahealth.com This bioaccumulation has been observed in a wide range of species, including algae, invertebrates, fish, and birds. nih.govrupahealth.com The compound's persistence means it can remain in organisms for extended periods, with a half-life in sediment estimated to be over 60 years. wikipedia.org
The tendency of 4-NP to accumulate in aquatic organisms is measured by its bioconcentration factor (BCF), which compares the concentration of the chemical in an organism to the concentration in the surrounding water. While its high octanol-water partition coefficient (log Kow) of 4.48 suggests a high potential for bioaccumulation, reported BCF values can vary, indicating that some organisms may metabolize the compound. nih.govepa.gov For instance, studies have reported BCFs in fish ranging from the low hundreds to several hundred, depending on the species and conditions. epa.govnih.gov In a laboratory study, the BCF for 4-nonylphenol in killifish was 167, while the field-derived BCF in ayu fish was 21. nih.gov Another study estimated the BCF for Atlantic salmon at 75. epa.gov
Interactive Data Table: Bioconcentration Factors (BCF) of 4-Nonylphenol in Aquatic Organisms
| Species | Common Name | BCF Value | Reference |
|---|---|---|---|
| Oryzias latipes | Killifish | 167 ± 23 | nih.gov |
| Plecoglossus altivelis | Ayu Fish | 21 ± 15 | nih.gov |
| Salmo salar | Atlantic Salmon | 75 | epa.gov |
| Mytilus edulis | Blue Mussel | 1.4 - 7.9 | epa.gov |
Zinc (Zn):
Zinc is an essential element for all living organisms, but excessive concentrations can lead to toxicity and accumulation. industrialchemicals.gov.au In aquatic environments, stormwater runoff from urban and industrial areas is a major source of zinc pollution. sciencelearn.org.nz Zinc is a persistent element, meaning it does not break down in the environment. sciencelearn.org.nz It can accumulate in soils, sediments, and organisms. sciencelearn.org.nz Sediment-dwelling organisms are particularly at risk, as zinc concentrations can reach toxic levels over time. sciencelearn.org.nz Elevated zinc levels can disrupt essential biological processes by outcompeting other necessary elements like calcium. sciencelearn.org.nz
Biotransformation and Metabolic Pathways within Organisms
Biotransformation is the process by which living organisms modify chemical compounds, often to facilitate their excretion.
4-Nonylphenol (4-NP):
Organisms can metabolize 4-NP through several pathways. A primary mechanism involves the cytochrome P-450 enzyme system, which hydroxylates the compound by adding hydroxyl (-OH) groups to either the aromatic ring or the nonyl side chain. researchgate.netnih.gov Following this initial oxidation, the hydroxylated metabolites are often conjugated with molecules like glucuronic acid (glucuronidation) or sulfate (B86663). researchgate.net These conjugation reactions increase the water solubility of the metabolites, making them easier to excrete from the body. researchgate.netresearchgate.net
Studies in rainbow trout have identified glucuronide conjugates as the predominant metabolites. researchgate.net While metabolism and excretion occur, a significant portion of the parent 4-NP can remain in tissues like muscle, highlighting its persistence. researchgate.net Some microorganisms are capable of further degrading 4-NP, and in some cases, can completely mineralize the phenolic ring. researchgate.netcore.ac.uk
Zinc (Zn):
As an element, zinc does not undergo biotransformation in the same way that organic compounds do. It is not broken down into smaller metabolites. sciencelearn.org.nz However, its chemical form, or speciation, can change based on environmental conditions such as pH. sciencelearn.org.nz The toxicity and bioavailability of zinc are highly dependent on its form, with the free zinc ion (Zn2+) being the most toxic and bioavailable. sciencelearn.org.nz Organisms have homeostatic mechanisms to regulate zinc levels, but high environmental concentrations can overwhelm these systems. industrialchemicals.gov.au
Trophic Transfer and Biomagnification Potentials within Environmental Food Webs
Trophic transfer is the movement of contaminants from one trophic level to the next through consumption. researchgate.net Biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain. researchgate.net
4-Nonylphenol (4-NP):
Due to its lipophilic nature and persistence, 4-NP has the potential for trophic transfer. rupahealth.com It can be absorbed by primary producers like algae and then transferred to primary consumers (herbivores) and subsequently to secondary and tertiary consumers (carnivores). nih.gov One study found that microalgae could bioconcentrate 4-NP by a factor of 6,940, which was then transferred to brine shrimp that consumed the algae. nih.gov
However, the potential for biomagnification of 4-NP is less clear and appears to be variable. nih.gov While bioaccumulation at the base of the food web is significant, some studies suggest that biotransformation in higher-level organisms can prevent concentrations from consistently increasing up the food chain. nih.govnih.gov A modeling study of an estuarine-marine food chain found that estimated biomagnification factors (BMFs) were around 1 for most trophic levels, indicating a lack of significant biomagnification. nih.gov However, for top predators like carnivorous mammals and birds, the BMF was estimated to be between 0.1 and 2.4, suggesting that biomagnification is possible under certain conditions. nih.gov
Zinc (Zn):
Zinc can also be transferred through food webs. The ingestion of zinc-contaminated food is a significant exposure route for many animals. diamond.ac.uk While zinc is an essential nutrient, the trophic transfer of excess zinc can lead to toxic concentrations in predators. The process is influenced by the ability of organisms at different trophic levels to regulate their internal zinc concentrations.
Interactive Data Table: Trophic Transfer and Biomagnification Potential
| Contaminant | Process | Finding | Reference |
|---|---|---|---|
| 4-Nonylphenol | Trophic Transfer | Confirmed transfer from microalgae to crustaceans and fish. | nih.gov |
| 4-Nonylphenol | Biomagnification | Variable; BMFs are generally around 1, but can be >1 in top predators. | nih.gov |
| Zinc | Trophic Transfer | Can be transferred through the food chain, leading to potential toxicity at higher levels. | sciencelearn.org.nz |
Endocrine Disruption Mechanisms and Molecular Interactions in Environmental Organisms
4-Nonylphenol (4-NP):
4-NP is a well-established endocrine-disrupting chemical (EDC). mdpi.comnih.gov Its primary mechanism of action is as a xenoestrogen, meaning it mimics the effects of the natural female sex hormone, 17β-estradiol. nih.gov The molecular structure of 4-NP allows it to bind to estrogen receptors (ERs), particularly ERα and ERβ, although with a lower affinity than estradiol (B170435) itself. nih.gov By binding to these receptors, 4-NP can trigger estrogenic responses, disrupting the normal hormonal balance in organisms. wikipedia.org It has also been found to act as an agonist of the G protein-coupled estrogen receptor (GPER). wikipedia.org
This endocrine disruption can lead to a variety of adverse effects in wildlife, especially in aquatic species. These effects include the feminization of male fish, characterized by the production of vitellogenin (a female-specific egg yolk protein), reduced male fertility, and the development of intersex characteristics in gonads. nih.gov
Zinc (Zn):
Applications and Functional Roles of Phenol, 4 Nonyl , Zinc Salt in Materials Science and Industrial Processes
Role as Modifying Agents and Additives in Polymeric Materials (e.g., Phenolic Resins, Elastomers)
In the realm of polymeric materials, the utility of Phenol (B47542), 4-nonyl-, zinc salt is primarily as a stabilizing agent and a modifying agent, particularly for plastics and elastomers. The function of metal salts of alkylphenols is well-established in polymer chemistry. For instance, barium and calcium salts of nonylphenol are known to be effective heat stabilizers for polyvinyl chloride (PVC). wikipedia.org Similarly, 4-nonylphenol (B119669) is used in conjunction with mixed-metal stabilizers for the heat stabilization of various plastics. wikipedia.org
The zinc salt of 4-nonylphenol contributes to this stabilization through several mechanisms. The phenolic part of the molecule can act as an antioxidant, interrupting degradation cycles initiated by heat and oxidation. The zinc ion can neutralize acidic byproducts, such as hydrochloric acid in the case of PVC degradation, which would otherwise catalyze further polymer breakdown. This synergistic action helps to maintain the mechanical and physical properties of the polymer during high-temperature processing and throughout its service life.
Beyond its role as a simple additive, zinc plays a crucial part in modifying phenolic resins. A notable application involves the creation of zinc-modified phenol-aldehyde novolak resins. In this process, para-nonylphenol-formaldehyde resins are reacted with a zinc compound, such as zinc oxide. This reaction incorporates zinc into the resin structure, significantly altering its properties for specific applications like color-developing agents in carbonless copy paper systems.
In elastomers, zinc compounds are fundamental as activators for sulfur vulcanization. While zinc oxide is the most common activator, other zinc-containing molecules can also participate in the cross-linking process, enhancing the durability and elasticity of the rubber. The nonylphenol component of the zinc salt can improve its dispersion within the rubber matrix.
Table 1: Functional Roles in Polymeric Materials
| Role | Polymer Type | Mechanism of Action |
|---|---|---|
| Heat Stabilizer | PVC, various plastics | Neutralizes acidic byproducts; phenolic group acts as an antioxidant. |
| Modifying Agent | Phenolic Resins | Incorporated into the resin backbone to alter chemical properties. |
| Vulcanization Activator | Elastomers | Participates in the sulfur cross-linking process to improve elasticity. |
Contributions to Lubricant Formulations and Performance Enhancement
Phenol, 4-nonyl-, zinc salt serves as a multifunctional additive in lubricant formulations, contributing to both antioxidant and anti-wear protection. Nonylphenol itself is a well-known precursor for manufacturing lubricating oil additives. wikipedia.orgfishersci.ca The incorporation of zinc into the molecular structure enhances its performance, aligning it with the functions of other widely used zinc-based lubricant additives.
The most common zinc-based additives are zinc dialkyldithiophosphates (ZDDPs), which have been used for decades as highly effective anti-wear agents and antioxidants. precisionlubrication.com These compounds function by decomposing under the high temperature and pressure conditions found at the interface of moving metal parts. This decomposition forms a sacrificial, glassy polyphosphate film on the metal surfaces. precisionlubrication.com This film acts as a protective barrier, preventing direct metal-to-metal contact and minimizing friction and wear. precisionlubrication.comcommon-motor.com
While not a dithiophosphate, this compound can perform a similar function. The zinc phenolate (B1203915) structure can react under tribological stress to form protective films. The phenolic component also provides inherent antioxidant properties, inhibiting the oxidative degradation of the base oil, which helps to prolong the lubricant's life and maintain its viscosity. Some lubricant formulations specifically aim to be low-zinc and free of "metal containing sulfur coupled alkyl phenol compounds," which indirectly confirms the use of such zinc alkylphenol compounds in other formulations. google.com
Table 2: Performance Enhancement in Lubricants
| Function | Mechanism | Benefit |
|---|---|---|
| Anti-Wear Agent | Forms a sacrificial protective film on metal surfaces under heat and pressure. | Reduces friction and prevents wear on engine and machinery components. precisionlubrication.com |
| Antioxidant | The phenolic structure scavenges free radicals, inhibiting oil oxidation. | Extends the operational life of the lubricant; prevents sludge and varnish formation. google.com |
| Corrosion Inhibitor | The protective film also acts as a barrier against corrosive species. | Protects metal surfaces from rust and corrosion. |
Chemical Functionality in Other Industrial Applications (e.g., Dispersants, Coatings)
The amphiphilic nature of this compound—possessing a large, nonpolar nonyl group and a polar zinc phenoxide head—lends itself to applications requiring surface activity, such as in dispersants and coatings.
As a dispersant, the compound can aid in stabilizing suspensions of solid particles within a liquid medium. The nonylphenol "tail" adsorbs onto the surface of a particle, while the polar zinc "head" provides steric or electrostatic repulsion, preventing the particles from agglomerating. This property is valuable in formulations like paints, inks, and certain polymer composites where uniform distribution of pigments or fillers is critical. The functionality is analogous to other metal stearates, like zinc stearate, which are used to improve the dispersion of additives in polymer matrices. mdpi.com
In the field of coatings, a specific application of a related material involves the zinc-modified para-nonylphenol-formaldehyde resins mentioned previously. These are used as color-developing agents in the reactive coating layer of carbonless copy paper. The zinc-modified resin acts as a Lewis acid, reacting with a leuco dye from the top sheet upon pressure application to produce a colored mark. This demonstrates a highly specialized function within a coating system.
Table 3: Functions in Other Industrial Applications
| Application | Functional Role | Principle of Action |
|---|---|---|
| Dispersants | Surfactant/Stabilizer | The amphiphilic molecule adsorbs to particle surfaces, preventing agglomeration. |
| Coatings | Reactive Component | Acts as a color developer (as a modified resin) in specialty paper coatings. |
| Emulsifiers | Stabilizing Agent | Nonylphenol derivatives are used as emulsifiers and solubilizers. wikipedia.org |
Regulatory Frameworks and Policy Analysis for Nonylphenol Derivatives in Environmental Management
International and National Regulatory Approaches Governing Nonylphenol Compounds and Their Salts
Regulatory actions for nonylphenol (NP) and its derivatives, including salts like "Phenol, 4-nonyl-, zinc salt," are primarily driven by the environmental and health concerns associated with the nonylphenol moiety, a known endocrine disruptor. mst.dkwikipedia.org While regulations may not always explicitly name each salt, they typically cover the broader category of nonylphenols and their derivatives.
International Frameworks:
European Union (EU): The EU has been at the forefront of regulating nonylphenols. Under the REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) regulation, nonylphenol and nonylphenol ethoxylates (NPEs) are listed in Annex XVII, which restricts their use. mst.dkineris.fr They cannot be placed on the market or used in concentrations of 0.1% or greater by weight for a wide range of applications, including industrial and domestic cleaning, textile and leather processing, and in cosmetic products. mst.dkchemsafetypro.com A more stringent regulation (EU 2016/26) further limits NPEs in textile articles that are expected to be washed in water to a maximum of 0.01% by weight, a measure that came into force in February 2021. blcleathertech.comsatra.com Additionally, nonylphenol is classified as a priority hazardous substance under the EU Water Framework Directive, which aims for the eventual phase-out of its discharge, emission, and loss to surface waters. mst.dkwikipedia.orgnih.gov
OSPAR Convention: The Convention for the Protection of the Marine Environment of the North-East Atlantic lists nonylphenol and its ethoxylates as "Chemicals for Priority Action," signaling a commitment by signatory countries to cease their release into the marine environment. sigmaaldrich.com
National Regulations:
United States: The U.S. Environmental Protection Agency (EPA) has taken several actions to manage risks from nonylphenols. wikipedia.org The EPA has established ambient water quality criteria for nonylphenol to protect aquatic life, recommending concentrations not to exceed 6.6 µg/L for chronic exposure in freshwater and 1.7 µg/L in saltwater. wikipedia.orgepa.gov In 2014, the EPA proposed a Significant New Use Rule (SNUR) under the Toxic Substances Control Act (TSCA) for 15 nonylphenol and nonylphenol ethoxylate compounds. chemsafetypro.comlawbc.comfederalregister.gov This rule requires manufacturers to notify the EPA before starting or resuming certain uses of these chemicals, allowing the agency to review and potentially restrict new applications. chemsafetypro.comactagroup.com
Canada: The Canadian government concluded that nonylphenol and its ethoxylates are toxic to the environment under the Canadian Environmental Protection Act (CEPA). canada.ca As a result, risk management measures have been implemented, including Pollution Prevention Planning Notices targeting reductions in their use in products and effluents from textile mills. canada.cacanada.ca "this compound" is specifically listed on Canada's Non-domestic Substances List (NDSL), meaning its manufacture or import may be subject to notification and assessment to determine potential risks to the environment and human health. canada.ca
These regulatory approaches, summarized in the table below, demonstrate a global consensus on the need to control the environmental release of nonylphenol and its derivatives due to their hazardous properties.
| Jurisdiction/Body | Regulation/Action | Key Provisions for Nonylphenol & Derivatives |
|---|---|---|
| European Union | REACH (Annex XVII) | Restricts use in concentrations ≥ 0.1% for applications like detergents, textiles, and cosmetics. mst.dkineris.fr |
| European Union | Regulation (EU) 2016/26 | Restricts nonylphenol ethoxylates to ≤ 0.01% in washable textile articles. blcleathertech.com |
| European Union | Water Framework Directive | Identified as a priority hazardous substance, targeting a phase-out of emissions. wikipedia.orgnih.gov |
| United States (EPA) | Ambient Water Quality Criteria | Recommends limits of 6.6 µg/L (chronic, freshwater) and 1.7 µg/L (chronic, saltwater). wikipedia.orgepa.gov |
| United States (EPA) | TSCA Significant New Use Rule (SNUR) | Requires EPA notification for new or resumed uses of certain NP and NPE compounds. chemsafetypro.comfederalregister.gov |
| Canada | Canadian Environmental Protection Act (CEPA) | Declared toxic to the environment, leading to risk management actions. canada.ca |
| Canada | Non-domestic Substances List (NDSL) | Lists "this compound," subjecting it to potential notification and assessment if imported or manufactured. canada.ca |
Advanced Risk Assessment Methodologies and Challenges in Environmental Policy Formulation
The classification of nonylphenol as an endocrine-disrupting chemical (EDC) presents significant challenges for traditional risk assessment methodologies, necessitating more advanced approaches for substances like "this compound". nih.gov Standard toxicological assessments often fall short in evaluating the subtle, yet potentially severe, effects of EDCs on hormonal systems.
Advanced Methodologies:
Systematic Review and Weight of Evidence: Modern risk assessments for EDCs increasingly rely on systematic review methodologies to ensure transparency and objectivity in evaluating scientific evidence. nih.gov Frameworks such as the one proposed by the German Federal Institute for Risk Assessment (BfR) and the World Health Organization/International Programme on Chemical Safety (WHO/IPCS) use a weight-of-evidence approach. ecetoc.org This involves integrating data from various sources, including in vivo studies, in vitro assays, and computational models, to establish a plausible link between a substance's endocrine activity and observed adverse effects. ecetoc.org
Conceptual Frameworks for Testing: The Organisation for Economic Co-operation and Development (OECD) has developed a conceptual framework for testing and assessing endocrine disrupters. oecd.org This tiered system guides the selection of appropriate assays to screen for and characterize endocrine activity, covering various hormonal pathways such as estrogenic, androgenic, and thyroid disruption. oecd.org
Mixture and Aggregate Exposure Assessment: A significant challenge in EDC risk assessment is that humans and wildlife are exposed to a mixture of chemicals from various sources, not just single compounds. eurekalert.org Researchers are developing frameworks to assess the health outcomes from exposure to chemical mixtures. eurekalert.org This is crucial as the combined effects of different EDCs can be additive or synergistic. Risk assessments for zinc-containing compounds, for instance, must also consider the "added risk approach," which evaluates the risk from zinc added to the environment above natural background concentrations. europa.eu
Challenges in Policy Formulation:
Low-Dose Effects and Non-Monotonic Dose-Responses: EDCs can exert effects at very low concentrations, often below the thresholds of toxicity identified in standard studies. The dose-response curves for these chemicals can be non-monotonic, meaning the effect does not necessarily increase with the dose, which complicates the determination of "safe" exposure levels. nih.gov
Transgenerational Effects: Some EDCs can have effects that are not apparent in the exposed individual but manifest in their offspring or subsequent generations, a phenomenon known as transgenerational effects. This long-term impact is difficult to capture in standard risk assessment protocols and poses a major challenge for policymakers.
Data Gaps for Specific Salts: While the toxic properties of nonylphenol itself are studied, specific data on its salts, such as the zinc salt, are often scarce. industrialchemicals.gov.au Regulators must often extrapolate from the data on the parent compound, which introduces uncertainty into the risk assessment process.
Development and Implementation of Environmental Quality Standards and Monitoring Programs
To translate risk assessments into protective environmental policy, authorities develop Environmental Quality Standards (EQS) and implement monitoring programs to ensure compliance and track the effectiveness of regulations.
Environmental Quality Standards (EQS):
EQS are concentration limits for specific pollutants in water, sediment, or biota that should not be exceeded to protect the environment and human health. ca.gov For nonylphenol, several jurisdictions have established EQS values.
The European Union has set an annual average EQS (AA-EQS) for nonylphenol in inland surface waters at 0.3 µg/L. wikipedia.org
The U.S. EPA's recommended chronic water quality criterion for freshwater is 6.6 µg/L. wikipedia.orgepa.gov
Canada has established a Federal Environmental Quality Guideline (FEQG) for nonylphenol in freshwater of 0.7 µg/L. epa.gov
These standards are legally enforceable limits or scientific benchmarks used to manage water quality and control pollution from sources releasing nonylphenol derivatives.
Environmental Quality Standards for Nonylphenol
| Jurisdiction | Matrix | Standard Type | Value (µg/L) |
|---|---|---|---|
| European Union | Inland Surface Water | Annual Average (AA-EQS) | 0.3 wikipedia.org |
| United States (EPA) | Freshwater | Chronic Criterion (CCC) | 6.6 wikipedia.orgepa.gov |
| United States (EPA) | Saltwater | Chronic Criterion (CCC) | 1.7 wikipedia.orgepa.gov |
| Canada | Freshwater | Environmental Quality Guideline | 0.7 epa.gov |
Monitoring Programs:
Environmental monitoring is essential to assess the prevalence of nonylphenol and its derivatives in the environment, identify hotspots of contamination, and evaluate the success of risk reduction measures. sigmaaldrich.com
National and Regional Monitoring: Many countries conduct routine monitoring of rivers, lakes, and coastal waters for a suite of priority pollutants, including nonylphenol. nih.govnih.gov These programs analyze water, sediment, and sometimes biological samples (biota) to determine the extent of contamination. researchgate.net For example, studies along the Ter River in Spain have monitored nonylphenol concentrations in sewage treatment plant influents and effluents and the receiving river water. nih.gov
Environmental Specimen Banks: Programs like the German Environmental Specimen Bank archive biological samples over long periods. umweltprobenbank.deumweltprobenbank.de Retrospective analysis of these samples has provided valuable data on long-term trends in nonylphenol concentrations in organisms like fish and mussels, demonstrating the effectiveness of regulations implemented to reduce their use. umweltprobenbank.de
These monitoring efforts provide the crucial data needed to enforce environmental quality standards and adapt management strategies for nonylphenol and its derivatives, including "this compound," to ensure the protection of aquatic ecosystems. canada.ca
Future Research Trajectories and Sustainable Innovations for Nonylphenol Zinc Salts
Advancements in Environmental Remediation and Treatment Technologies
The persistence of nonylphenol in various environmental compartments necessitates the development of effective and efficient remediation technologies. nih.gov Nonylphenol, a degradation product of widely used nonylphenol ethoxylate (NPEO) surfactants, is known to accumulate in sewage sludge, river sediments, and soil due to its low solubility and high hydrophobicity. nih.govum.ac.ir Research is actively pursuing a variety of physical, chemical, and biological methods to remove these compounds from contaminated water and soil.
Advanced Oxidation Processes (AOPs) have shown significant promise. Techniques such as ozonation, H2O2/UV-C treatment, and photo-Fenton processes can effectively degrade nonylphenol in wastewater. um.ac.ir Another avenue of research is photocatalytic degradation, which utilizes semiconductor materials to break down the pollutant. researchgate.net
Adsorption remains a widely studied and effective removal method. nih.gov Various adsorbent materials are being investigated, including:
Nano-adsorbents and nanoparticles um.ac.ir
Biochar, particularly magnetically modified biochars um.ac.ir
Magnesium silicate (B1173343) nih.gov
Carbonized date pits modified with zinc oxide nanoparticles researchgate.net
Biological treatment methods also represent a critical area of research. While conventional activated sludge processes can remove a significant percentage of nonylphenol, research is ongoing to enhance their efficiency. mdpi.com Studies have explored the use of specific microbial strains, such as the non-ligninolytic fungus Umbelopsis isabellina, and acidogenic bacteria to assist in the biodegradation of nonylphenol in sludge. um.ac.ir
The following table summarizes various treatment technologies and their reported efficiencies for nonylphenol removal.
| Treatment Technology | Target Matrix | Key Findings/Reported Efficiency | Source |
|---|---|---|---|
| Advanced Oxidation (Ozonation, H2O2/UV-C) | Wastewater | High efficiency in degrading nonylphenol and its ethoxylates. | um.ac.ir |
| Photocatalysis (e.g., TiO2) | Wastewater | Potential for complete mineralization of the pollutant. | researchgate.net |
| Adsorption (Magnesium Silicate) | Water | Maximum sorption of 30.84 mg/g under optimized conditions. | nih.gov |
| Adsorption (ZnO-modified date pits) | Aqueous Solutions | Demonstrated effectiveness for treating organic pollutants. | researchgate.net |
| Conventional Activated Sludge | Wastewater | Removal potential of 85% to 99% depending on conditions. | mdpi.com |
| Coagulation | Wastewater | Can achieve 15-16% NP removal, potentially higher with increased solids. | mdpi.com |
Future research will likely focus on optimizing these technologies, exploring hybrid systems (e.g., integrated advanced oxidation and biodegradation), and scaling them for cost-effective, real-world application. nih.gov
Development of Green Chemistry Alternatives and Sustainable Synthesis Pathways
A primary strategy for mitigating the environmental impact of nonylphenol zinc salt is to replace its precursor, nonylphenol ethoxylates (NPEOs), with safer, more sustainable alternatives. horizonadmixtures.com Regulatory pressure, particularly in the European Union, has spurred significant innovation in this area. ineris.frmst.dk The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate hazardous substances, are central to this effort. alliancechemical.com
Several classes of surfactants have emerged as viable alternatives to NPEOs, offering comparable performance with improved environmental profiles, such as better biodegradability and lower toxicity. hroc.inineris.fr
Promising Green Alternatives to NPEOs:
Alcohol Ethoxylates (AEs): Derived from plant-based alcohols, AEs are biodegradable and exhibit lower toxicity. hroc.in
Alkyl Polyglucosides (APGs): Made from natural sugars and fatty alcohols, APGs are non-toxic and readily biodegradable. hroc.in
Methyl Ester Ethoxylates (MEEs): These are derived from natural oils like soybean or palm oil. hroc.in
Nonylcyclohexanol ethoxylates (NCEOs): Research suggests these compounds may have similar interfacial properties to NPEOs but with lower biotoxicity and better biodegradability. researchgate.netbohrium.com
Polysaccharide-based surfactants: Surfactants synthesized from natural materials like alginic acid are being explored as "green" alternatives for detergents. turi.org
The U.S. Environmental Protection Agency (EPA) has also identified several safer alternatives through its Design for the Environment (DfE) program, including sorbitan (B8754009) monostearate and sodium lauryl sulfate (B86663). fibre2fashion.com
| Alternative Surfactant Class | Key Advantages | Source |
|---|---|---|
| Alcohol Ethoxylates (AEs) | Good biodegradability, lower toxicity, derived from renewable resources. | hroc.in |
| Alkyl Polyglucosides (APGs) | Made from natural sugars/fatty alcohols, biodegradable, non-toxic. | hroc.in |
| Nonylcyclohexanol ethoxylates (NCEOs) | Potentially similar performance to NPEOs with lower toxicity and better biodegradability. | researchgate.netbohrium.com |
| Natural Phenol (B47542) Ethoxylates (e.g., Cashew Phenol) | Good emulsification and wetting ability, easily biodegradable. | horizonadmixtures.com |
In parallel, research into the sustainable synthesis of the metal salt component is also crucial. "Green synthesis" pathways for zinc salts and zinc oxide nanoparticles are being developed using plant extracts (e.g., from Phoenix dactylifera L. or Myristica fragrans) or algae as reducing and capping agents. mdpi.comus.esacs.orgmdpi.com These methods are environmentally benign, cost-effective, and avoid the use of harsh chemicals. acs.orgmdpi.com The properties of the resulting zinc-based nanoparticles, such as size and stability, can be influenced by the choice of the zinc salt precursor (e.g., zinc chloride, zinc sulfate). mdpi.comus.esresearchgate.net Future work will involve adapting these sustainable synthesis routes for industrial-scale production of safer, functional alternatives to traditional organometallic compounds.
Integrated Risk Assessment Frameworks for Emerging Contaminants within a Global Context
Phenol, 4-nonyl-, zinc salt falls under the category of "emerging contaminants," which are substances that may pose newly identified risks to human health or the environment but are not yet widely regulated. itrcweb.org There is a critical need for integrated risk assessment frameworks that can holistically evaluate the dangers posed by such compounds and their transformation products. nih.govplu.mx
Historically, human health and environmental risk assessments have been conducted independently. who.int However, organizations like the International Programme on Chemical Safety (IPCS) have championed an integrated approach that considers multichemical, multimedia, and multiroute exposures. who.intwho.int Nonylphenol itself has been used as a case study to demonstrate the application and benefits of such an integrated framework. who.intwho.int
Key components and future directions for these frameworks include:
Considering Transformation Products: Assessments must not only evaluate the parent compound but also its degradation products, which may be more toxic or persistent. plu.mxacs.org For example, the risk assessment for NPEOs must account for the formation of nonylphenol. acs.org
Exposure- and Effect-Driven Analysis: Combining analysis of environmental concentrations with high-throughput toxicity testing and "omics"-based assessments can provide a more complete picture of the risk. plu.mx
Use of New Technologies: Incorporating machine learning and new approach methodologies (NAMs) can help rapidly screen and prioritize chemicals for risk management. plu.mxoup.com
Global Harmonization: The global nature of supply chains necessitates international cooperation on risk assessment and regulation. toxicslink.org The European Union has been proactive, restricting nonylphenol and its ethoxylates under the REACH regulation and the Water Framework Directive. ineris.frmst.dksatra.com These regulations restrict the placing on the market and use of NP and NPEOs in many applications, including textiles, cleaning products, and cosmetics, at concentrations above 0.1% by weight, with even stricter limits for textiles (0.01%) effective from 2021. ineris.frsatra.comsgs.com
Future research will focus on refining these integrated frameworks to better handle the complexities of emerging contaminants. oup.com This includes improving methods for non-targeted analysis to identify unknown transformation products and developing models that can accurately predict the environmental fate and combined toxicity of chemical mixtures. plu.mxacs.org By adopting a proactive, integrated, and globally coordinated approach, regulators and scientists can better manage the risks associated with compounds like nonylphenol zinc salt and prevent future environmental contamination. epa.gov
Q & A
Basic: How can Phenol, 4-nonyl-, zinc salt be structurally identified and characterized in laboratory settings?
Methodological Answer:
- Chemical Identification : Use CAS RN 74230-03-8 (for the zinc salt) and cross-reference with molecular formula C₁₅H₂₄O·½Zn (stochiometric ratio 2:1) .
- Spectroscopic Analysis : Employ UV-Vis spectrophotometry with zinc-specific reagents (e.g., 5-Br-PAPS) to quantify the zinc component . For the phenolic moiety, use FT-IR to detect hydroxyl (-OH) and aromatic C-H stretching bands (~3300 cm⁻¹ and ~3050 cm⁻¹) .
- Regulatory Cross-Check : Verify compliance with endocrine disruptor regulations (e.g., EU AGEC Law) by confirming structural alignment with branched or linear 4-nonylphenol derivatives .
Basic: What synthetic routes are validated for preparing this compound?
Methodological Answer:
- Salt Formation : React 4-nonylphenol (CAS 104-40-5 or 84852-15-3) with zinc oxide (ZnO) or zinc chloride (ZnCl₂) in aqueous or alcoholic media. Monitor pH to ensure deprotonation of the phenolic -OH group .
- Purification : Isolate the product via solvent extraction (e.g., ethyl acetate) and confirm purity using HPLC with a C18 column (mobile phase: methanol/water 80:20, UV detection at 270 nm) .
Advanced: How can researchers evaluate environmental persistence and biodegradation pathways of this compound?
Methodological Answer:
- Biodegradation Assays : Adapt microbial degradation protocols from phenol-based studies. Inoculate mineral salt media with 0.5 g/L of the compound as the sole carbon source, using isolates like Serratia sp. (NCBI KT693287) . Monitor degradation via HPLC or the 4-aminoantipyrine method for phenolic intermediates .
- Environmental Simulation : Conduct soil microcosm studies under varying pH (5–9) and temperature (20–40°C) to assess half-life. Use ICP-MS to track zinc ion leaching .
Advanced: What advanced analytical techniques are suitable for quantifying trace levels in environmental matrices?
Methodological Answer:
- Chromatography-Mass Spectrometry : Use GC-MS with derivatization (e.g., silylation) for volatile phenolic derivatives. For zinc, pair LC-ICP-MS with chelating agents (e.g., EDTA) to enhance detection limits .
- Quality Control : Validate recovery rates (>85%) using spiked samples and matrix-matched calibration curves to address interference from humic acids or metal ions .
Advanced: How do structural variations (e.g., branching in the nonyl chain) impact toxicity and regulatory compliance?
Methodological Answer:
- Toxicity Profiling : Compare branched (CAS 84852-15-3) vs. linear (CAS 104-40-5) isomers using in vitro assays (e.g., estrogen receptor binding). Report EC₅₀ values via competitive ELISA with human ERα .
- Regulatory Analysis : Cross-reference ECHA Brief Profiles (e.g., branched form: ECHA 100.076.631) to identify hazard classifications (e.g., aquatic toxicity Category 1) .
Advanced: What experimental strategies resolve contradictions in ecotoxicological data across studies?
Methodological Answer:
- Meta-Analysis : Aggregate data from OECD 301 (ready biodegradability) and 209 (activated sludge inhibition) tests. Apply multivariate regression to isolate confounding variables (e.g., zinc speciation vs. phenol bioavailability) .
- Isomer-Specific Studies : Use preparative chromatography to isolate pure branched/linear isomers. Compare their LC₅₀ in Daphnia magna assays to clarify structure-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
